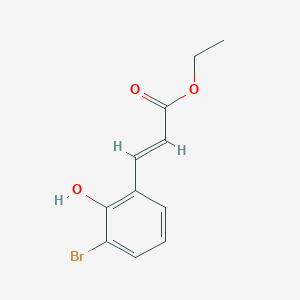
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is an organic compound with the molecular formula C11H11BrO3 It is a derivative of phenylacrylate, characterized by the presence of a bromine atom and a hydroxyl group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate typically involves the esterification of (E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
(E)-3-(3-bromo-2-hydroxyphenyl)acrylic acid+ethanolacid catalyst(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: (E)-ethyl 3-(3-bromo-2-oxophenyl)acrylate.
Reduction: (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)propanol.
Substitution: (E)-ethyl 3-(3-azido-2-hydroxyphenyl)acrylate.
科学的研究の応用
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and hydroxyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic effects.
類似化合物との比較
Similar Compounds
(E)-ethyl 3-(3-chloro-2-hydroxyphenyl)acrylate: Similar structure but with a chlorine atom instead of bromine.
(E)-ethyl 3-(3-fluoro-2-hydroxyphenyl)acrylate: Contains a fluorine atom instead of bromine.
(E)-ethyl 3-(3-iodo-2-hydroxyphenyl)acrylate: Features an iodine atom in place of bromine.
Uniqueness
(E)-ethyl 3-(3-bromo-2-hydroxyphenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C11H11BrO3 |
|---|---|
分子量 |
271.11 g/mol |
IUPAC名 |
ethyl (E)-3-(3-bromo-2-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-10(13)7-6-8-4-3-5-9(12)11(8)14/h3-7,14H,2H2,1H3/b7-6+ |
InChIキー |
YASCHXJCRNDQGK-VOTSOKGWSA-N |
異性体SMILES |
CCOC(=O)/C=C/C1=C(C(=CC=C1)Br)O |
正規SMILES |
CCOC(=O)C=CC1=C(C(=CC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B11760035.png)
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
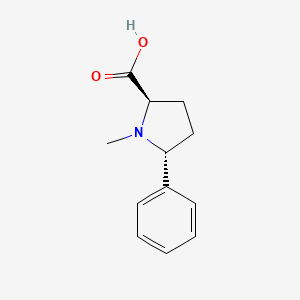
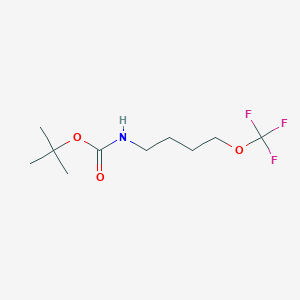
![(4aR,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazin-3-one](/img/structure/B11760075.png)
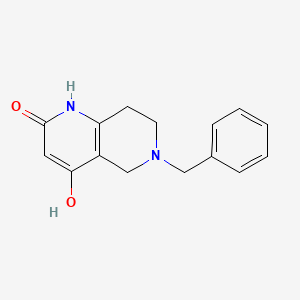
![1-(2-fluoroethyl)-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11760088.png)
![tert-butyl 3-amino-6-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11760096.png)
![4-[2-Methyl-3-(pyridin-4-yl)phenyl]pyridine](/img/structure/B11760097.png)
![7-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11760098.png)
![2-[2-(Furan-3-yl)ethenyl]-5-hydroxy-1-benzofuran-3-carbaldehyde](/img/structure/B11760100.png)
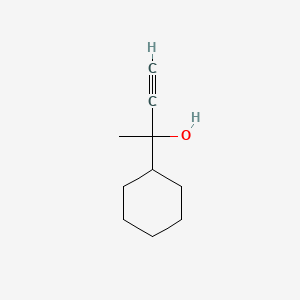
![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)
